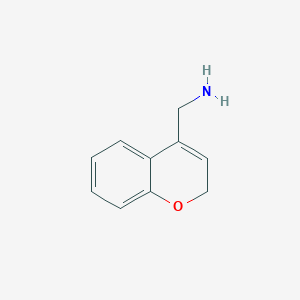
dec-2-ynyl 7-cyclopropylheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dec-2-ynyl 7-cyclopropylheptanoate is an organic compound characterized by the presence of a triple bond (alkyne) and a cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dec-2-ynyl 7-cyclopropylheptanoate typically involves the reaction of dec-2-yn-1-ol with 7-cyclopropylheptanoic acid. The reaction is carried out under anhydrous conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate esterification. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
dec-2-ynyl 7-cyclopropylheptanoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted alkynes or alkenes.
Wissenschaftliche Forschungsanwendungen
dec-2-ynyl 7-cyclopropylheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of dec-2-ynyl 7-cyclopropylheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can participate in covalent bonding with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the cyclopropyl group can enhance the binding affinity of the compound to its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-2-yn-1-yl derivatives: Compounds such as prop-2-yn-1-yl acetate and prop-2-yn-1-yl aniline share structural similarities with dec-2-ynyl 7-cyclopropylheptanoate.
Cyclopropyl derivatives: Compounds like cyclopropylmethyl ketone and cyclopropylcarbinol also exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of an alkyne group and a cyclopropyl group within the same molecule. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
58322-60-4 |
|---|---|
Molekularformel |
C20H34O2 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
dec-2-ynyl 7-cyclopropylheptanoate |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-10-13-18-22-20(21)15-12-9-8-11-14-19-16-17-19/h19H,2-9,11-12,14-18H2,1H3 |
InChI-Schlüssel |
GRFYDLWKWKLTHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC#CCOC(=O)CCCCCCC1CC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
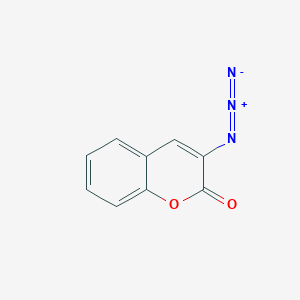
![1-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B8514216.png)
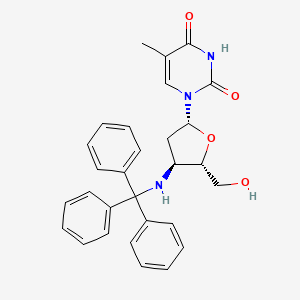
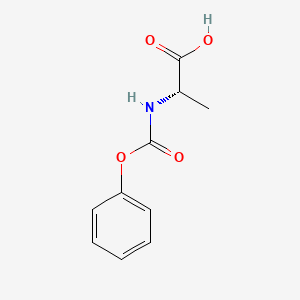


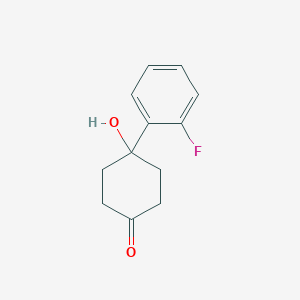
![1-[4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethan-1-one](/img/structure/B8514245.png)
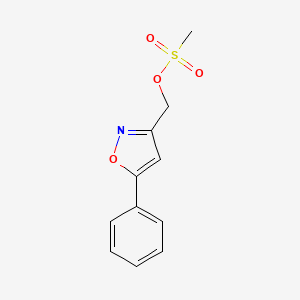
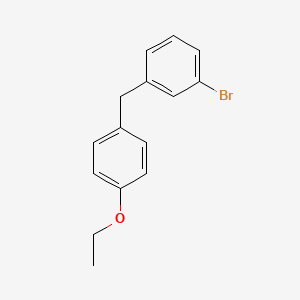
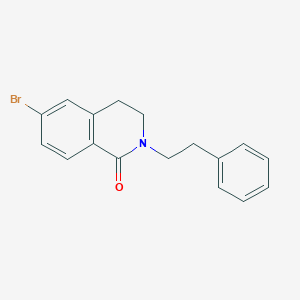
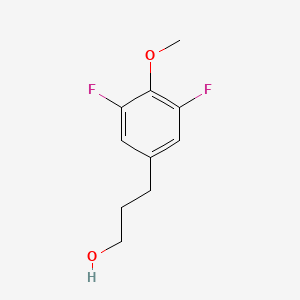
![(3,5-dichlorophenyl)methyl 2-[2-(methylamino)ethyl]morpholine-4-carboxylate](/img/structure/B8514292.png)
